molecular formula C16H22O3 B15168466 Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate CAS No. 646064-54-2

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate

Katalognummer: B15168466
CAS-Nummer: 646064-54-2
Molekulargewicht: 262.34 g/mol
InChI-Schlüssel: NYNJJAIDVXBJGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C16H22O3. It is a derivative of phenoxyacrylate and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group attached to the phenoxy moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate typically involves the reaction of 4-tert-butylphenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to distinct biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethyl prop-2-enoate
  • 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate
  • 2,4,6-Tri-tert-butylphenol

Uniqueness

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate is unique due to its specific structural features, such as the ethyl ester group and the tert-butyl-substituted phenoxy moiety. These characteristics impart distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

646064-54-2

Molekularformel

C16H22O3

Molekulargewicht

262.34 g/mol

IUPAC-Name

ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C16H22O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10H,2,6,11H2,1,3-5H3

InChI-Schlüssel

NYNJJAIDVXBJGJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)COC1=CC=C(C=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.